![molecular formula C21H25N5 B5398071 1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B5398071.png)
1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane
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Overview
Description
1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane, commonly known as MPDP, is a chemical compound that belongs to the diazepane family. It is a synthetic compound that has been synthesized by various methods and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of MPDP is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety, sedation, and convulsions. MPDP is believed to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
MPDP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the inhibitory neurotransmitter activity. Additionally, MPDP has been shown to have a positive effect on memory and learning, possibly due to its effect on the cholinergic system.
Advantages and Limitations for Lab Experiments
MPDP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, MPDP has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in experiments. Additionally, it has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Future Directions
There are several future directions for the study of MPDP. One potential direction is to investigate its potential as a treatment for anxiety and epilepsy. Additionally, further research is needed to understand its effect on the cholinergic system and its potential as a treatment for cognitive disorders. Finally, further research is needed to develop more effective methods for administering MPDP in experiments, such as developing more soluble forms of the compound.
Synthesis Methods
MPDP has been synthesized by various methods, including the reaction of 2-methyl-4-pyridinylamine with 4-(1H-pyrazol-1-yl)benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The reaction yields MPDP as the final product, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
MPDP has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, MPDP has been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(2-methylpyridin-4-yl)-4-[(4-pyrazol-1-ylphenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-18-16-21(8-10-22-18)25-12-3-11-24(14-15-25)17-19-4-6-20(7-5-19)26-13-2-9-23-26/h2,4-10,13,16H,3,11-12,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBFGXMCTHBLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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